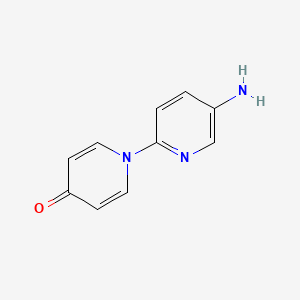
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-on
Übersicht
Beschreibung
1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Die Verbindung wurde auf ihr Potenzial zur Behandlung fibrotischer Erkrankungen untersucht. In einer Studie zeigten Derivate dieser Verbindung signifikante Anti-Fibrose-Aktivitäten und übertrafen bekannte Medikamente wie Pirfenidon. Diese Verbindungen konnten die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium hemmen, was auf ein vielversprechendes Gebiet für die Entwicklung neuer Anti-Fibrose-Medikamente hindeutet .
Synthese von Polyimiden mit verbesserten Eigenschaften
Derivate von „1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-on“ wurden bei der Synthese von superhitzebeständigen Polyimiden mit verbesserten Dielektrizitätskonstanten verwendet. Diese Materialien sind aufgrund ihrer verbesserten thermischen und mechanischen Eigenschaften ideal für Anwendungen wie Hochtemperaturkondensatoren .
Entwicklung von Hochleistungs-Engineering-Polymeren
Die Derivate der Verbindung wurden zur Herstellung von Polyimid-Metall-Komplexen verwendet, die höhere dielektrische, thermische und mechanische Eigenschaften aufweisen. Diese Anwendung ist besonders relevant im Bereich der Elektronik, wo Materialien, die extremen Bedingungen standhalten können, entscheidend sind .
Medizinische Chemie
In der medizinischen Chemie gilt der Pyrimidin-Anteil dieser Verbindung als privilegierte Struktur. Er wurde beim Design von Bibliotheken neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten eingesetzt, darunter antimikrobielle, antivirale, Antitumor- und Antifibrose-Verbindungen .
Polymerfolienkondensatoren
Die Derivate der Verbindung wurden auf ihre Verwendung in Polymerfolienkondensatoren untersucht. Diese Kondensatoren sind aufgrund ihrer geringen Kosten, ihrer Selbstheilungsfähigkeit, ihres anmutigen Ausfalls und ihrer Flexibilität attraktiv. Die verbesserte thermische Stabilität der Derivate macht sie für hohe Betriebstemperaturen geeignet .
Koordinationschemie
Die Verbindung wurde in der Koordinationschemie verwendet, um Metallkomplexe mit verbesserten Eigenschaften zu entwickeln. Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Katalyse und Materialwissenschaften .
Eigenschaften
IUPAC Name |
1-(5-aminopyridin-2-yl)pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRDGQPUBWFLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















